N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
This compound belongs to the dihydropyrimidine sulfonamide class, characterized by a pyrimidine ring core substituted with hydroxy, methyl, oxo, and sulfonamide groups. The sulfonamide nitrogen is further functionalized with a 1-(4-chlorophenyl)ethyl group.
Properties
Molecular Formula |
C13H14ClN3O4S |
|---|---|
Molecular Weight |
343.79 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14ClN3O4S/c1-7(9-3-5-10(14)6-4-9)17-22(20,21)11-8(2)15-13(19)16-12(11)18/h3-7,17H,1-2H3,(H2,15,16,18,19) |
InChI Key |
UYYHZFCBPYDGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl ethylamine derivative, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions under specific conditions.
Key Findings
-
Acidic hydrolysis cleaves the S-N bond, yielding 5-sulfonic acid pyrimidine and 1-(4-chlorophenyl)ethylamine.
-
Substitution reactions with primary amines (e.g., benzylamine) generate structurally modified sulfonamides, useful for structure-activity relationship studies .
Hydroxyl Group Reactions
The 2-hydroxy group on the pyrimidine ring undergoes acid-base and esterification reactions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | References |
|---|---|---|---|
| Deprotonation | NaOH or K₂CO₃ | Oxyanion formation | |
| Esterification | Acetic anhydride, pyridine | 2-Acetoxy derivative | |
| Metal Complexation | Fe³⁺/Cu²⁺ salts | Coordination complexes |
Key Findings
-
Deprotonation enhances the pyrimidine ring’s nucleophilicity, facilitating electrophilic aromatic substitution (e.g., nitration).
-
Ester derivatives show improved lipophilicity, potentially enhancing bioavailability in pharmacological studies.
Dihydropyrimidine Ring Transformations
The partially saturated pyrimidine ring participates in oxidation and condensation reactions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | References |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Aromatic pyrimidine derivative | |
| Condensation | Aldehydes, base catalyst | Schiff base adducts |
Key Findings
-
Oxidation converts the dihydropyrimidine to a fully aromatic pyrimidine, altering electronic properties.
-
Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases, which are precursors for heterocyclic drug candidates.
Chlorophenyl Substituent Reactivity
The 4-chlorophenyl group undergoes electrophilic substitution and coupling reactions.
| Reaction Type | Conditions/Reagents | Products/Outcomes | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-chlorophenyl derivative | |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl derivatives |
Key Findings
-
Nitration occurs at the meta position relative to chlorine, consistent with its electron-withdrawing effect.
-
Palladium-catalyzed coupling introduces aryl groups, expanding structural diversity for drug discovery.
Biological Interactions
The compound interacts with biological targets through its functional groups.
Key Findings
-
The sulfonamide group competitively inhibits bacterial dihydropteroate synthase, mimicking para-aminobenzoic acid (PABA) .
-
Structural analogs demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli .
Stability and Degradation
Reactivity under extreme conditions informs storage and handling protocols.
| Condition | Observed Degradation | Mitigation Strategy | References |
|---|---|---|---|
| High pH (>10) | Sulfonamide hydrolysis | Store in neutral buffers | |
| UV Light | Ring dehydrogenation | Use amber glassware |
Scientific Research Applications
Structure and Composition
The molecular formula of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is C11H10ClN3O4S, with a molecular weight of 315.73 g/mol. The compound features:
- Pyrimidine Ring : A six-membered ring structure containing nitrogen atoms.
- Sulfonamide Group : Contributes to its biological activity.
- Hydroxyl Group : Enhances solubility and reactivity.
Chemistry
In the realm of organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules. It can be utilized in:
- Reagent for Organic Reactions : Acts as a nucleophile in various chemical reactions.
Biology
Research has indicated that compounds related to this sulfonamide exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Antifungal | Candida albicans |
Medicine
The compound is under investigation for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
Case Studies
-
Study on Anticancer Effects :
- Researchers synthesized derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines.
- Results indicated significant apoptotic effects in colon and breast cancer cells.
-
Antimicrobial Evaluation :
- A series of experiments demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential in treating infections where conventional antibiotics fail.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. These pathways are crucial for understanding its therapeutic potential and side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The target compound shares a conserved dihydropyrimidine-sulfonamide backbone with analogs. Key differences arise in the substituents on the sulfonamide nitrogen and pyrimidine ring:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Steric and Electronic Effects : The target’s chlorophenyl group introduces electron-withdrawing effects and increased lipophilicity compared to the bicycloheptanyl or butyl groups in analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Biological Implications : The sulfonyl-thioether hybrid in ’s compound could exhibit distinct binding interactions (e.g., hydrogen bonding via methoxy groups) compared to the target’s sulfonamide-chlorophenyl motif .
Functional Group Influence on Reactivity and Bioactivity
- Hydroxy and Oxo Groups : Present in all compounds, these groups facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA). The target’s hydroxy group at position 2 may enhance metal chelation, a feature shared with ’s pyrimidine derivatives, which showed reactivity toward nucleophiles like hydrazines .
- Chlorophenyl vs. Fluorophenyl : highlights a fluorophenyl-substituted pyrimidine with intramolecular N–H⋯N hydrogen bonding. The target’s chlorophenyl group may exhibit stronger hydrophobic interactions but similar hydrogen-bonding capacity .
- Sulfonamide vs.
Crystallographic and Conformational Insights
- The target’s chlorophenylethyl substituent may induce conformational rigidity, as seen in ’s pyrimidines, where aromatic substituents influenced dihedral angles (e.g., 12.8° twist between pyrimidine and phenyl rings) .
- Weak C–H⋯O and C–H⋯π interactions observed in ’s crystal structure suggest that the target’s chlorophenyl group could participate in similar non-covalent interactions, stabilizing solid-state packing .
Biological Activity
N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyrimidine core with multiple functional groups:
- Pyrimidine Ring : Central to its structure, influencing biological interactions.
- Sulfonamide Group : Known for antibacterial properties.
- Hydroxyl Group : May enhance solubility and bioavailability.
- Chlorophenyl Moiety : Potentially contributes to its pharmacological effects.
This structural complexity allows for various interactions with biological targets, leading to its diverse pharmacological profile.
Biological Activity Overview
Research indicates that compounds related to this structure exhibit a range of biological activities:
- Antimicrobial Activity :
- Antiviral Properties :
- Antitumor Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability.
- Hydroxyl Group Positioning : Modifications at the hydroxyl position can affect binding affinity to target proteins and solubility.
A detailed SAR analysis can guide future modifications to enhance efficacy and reduce toxicity.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Q & A
Q. What are the established synthetic methodologies for N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?
Synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Formation of the pyrimidine core via Biginelli-like reactions, using substituted aldehydes (e.g., 4-chlorophenylacetaldehyde), β-keto esters, and thiourea derivatives under acidic conditions .
- Step 2 : Sulfonamide introduction via nucleophilic substitution, where the hydroxyl group at position 5 is replaced by a sulfonamide moiety using chlorosulfonic acid and amines.
- Purification : Recrystallization from ethanol or chromatography for intermediates, validated by TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between aromatic rings and the pyrimidine core .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenylethyl group) and tautomeric forms of the hydroxyl and oxo groups .
- IR spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, pyrimidine C=O at ~1650 cm⁻¹) .
Q. What in vitro biological assays are typically employed to evaluate the bioactivity of sulfonamide-containing pyrimidines?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or kinases, given sulfonamide’s role in active-site binding .
- Cytotoxicity screening : MTT assays on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this pyrimidine sulfonamide derivative in multi-step syntheses?
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in sulfonamide introduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonamide formation .
- Temperature control : Stepwise heating (80–100°C) during cyclization reduces side-product formation .
- Real-time monitoring : Use HPLC-MS to track intermediate stability and adjust reaction time .
Q. What crystallographic approaches are used to determine the polymorphic forms and hydrogen bonding networks in similar pyrimidine derivatives?
- Single-crystal X-ray diffraction : Resolves polymorphism by analyzing unit cell parameters and intermolecular interactions (e.g., C–H⋯O and C–H⋯π bonds in crystal lattices) .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., π-stacking vs. hydrogen bonds) influencing solubility and stability .
- Variable-temperature XRD : Detects thermal-induced phase transitions, critical for formulation studies .
Q. How do researchers address discrepancies in biological activity data across different substituted pyrimidine sulfonamides?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to correlate electronic effects with bioactivity .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like DHFR, resolving contradictions in experimental IC₅₀ values .
- Meta-analysis : Cross-referencing datasets from multiple studies to identify outliers caused by assay variability (e.g., differences in cell lines or incubation times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
